molecular formula C8H10Br2O2 B14503213 5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one CAS No. 64501-96-8

5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one

Cat. No.: B14503213
CAS No.: 64501-96-8
M. Wt: 297.97 g/mol
InChI Key: LYISIPRCPIAZEZ-UHFFFAOYSA-N
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Description

5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a dibromoethenyl group attached to a dimethyloxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one typically involves the reaction of 2,2-dibromoethene with a suitable precursor under controlled conditions. One common method involves the use of a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer. The reaction is carried out in a solvent such as dichloromethane, and reagents like triisopropyl phosphite are added dropwise to maintain a low temperature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems can be employed to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by disrupting the normal function of key biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one stands out due to its unique oxolanone ring structure combined with the dibromoethenyl groupIts versatility in undergoing various chemical reactions and its potential in diverse research fields highlight its uniqueness .

Properties

CAS No.

64501-96-8

Molecular Formula

C8H10Br2O2

Molecular Weight

297.97 g/mol

IUPAC Name

5-(2,2-dibromoethenyl)-4,4-dimethyloxolan-2-one

InChI

InChI=1S/C8H10Br2O2/c1-8(2)4-7(11)12-5(8)3-6(9)10/h3,5H,4H2,1-2H3

InChI Key

LYISIPRCPIAZEZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1C=C(Br)Br)C

Origin of Product

United States

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